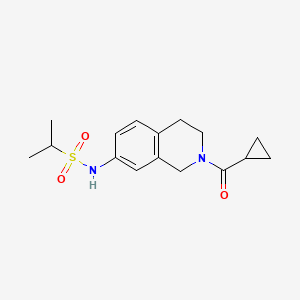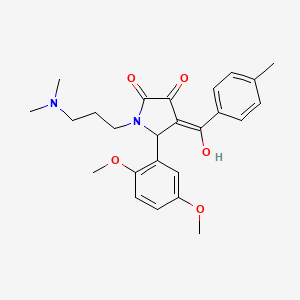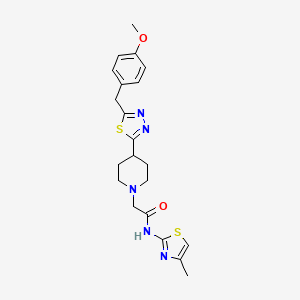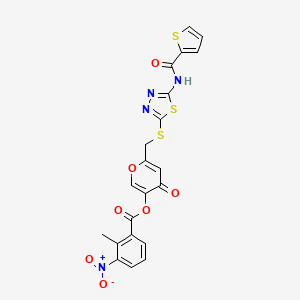![molecular formula C9H10N4 B2594783 2-[(1H-pirazol-1-il)metil]piridin-4-amina CAS No. 1541829-45-1](/img/structure/B2594783.png)
2-[(1H-pirazol-1-il)metil]piridin-4-amina
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pyrazole derivatives are considered a pharmacologically important active scaffold that possesses almost all types of pharmacological activities . The presence of this nucleus in pharmacological agents of diverse therapeutic categories such as celecoxib, a potent anti-inflammatory, the antipsychotic CDPPB, the anti-obesity drug rimonabant, difenamizole, an analgesic, betazole, a H2-receptor agonist and the antidepressant agent fezolamide have proved the pharmacological potential of the pyrazole moiety .
Molecular Structure Analysis
The molecular structure of pyrazole derivatives can vary greatly depending on the specific compound. Pyrazoles are five-membered heterocycles that constitute a class of compounds particularly useful in organic synthesis . They are one of the most studied groups of compounds among the azole family .Chemical Reactions Analysis
The chemical reactions involving pyrazole derivatives can be diverse and complex. Some novel 2-phenyl-5-(1,3-diphenyl-1H-pyrazol-4-yl)-1,3,4-oxadiazoles derivatives have been synthesized for selective COX-2 inhibition with potent anti-inflammatory activity .Aplicaciones Científicas De Investigación
- Síntesis y Caracterización: Los investigadores han sintetizado con éxito ligandos basados en pirazol mediante la condensación de (3,5-dimetil-1H pirazol-1-il)metanol A con aminas primarias apropiadas . Estos ligandos contienen nitrógeno sp2 de pirazol, nitrógeno sp2 de piridina y nitrógeno sp3 de amina, lo que los hace capaces de coordinarse con metales.
- Complejos de Cobre: Los complejos basados en cobre (II) formados utilizando estos ligandos exhiben una excelente actividad catalítica en la oxidación de catecol a o-quinona. Los iones de cobre juegan un papel crucial debido a su similitud con los sitios activos en la enzima catecolasa .
- Reacción Catalizada por Rodio: 2-(1H-pirazol-1-il)piridina reacciona con alquinos internos bajo catálisis de Rh(III). Este proceso versátil produce productos de alquenilación C–H o productos de indazol, proporcionando una valiosa ruta sintética .
- Efectos Antileishmaniales y Antimaláricos: Los pirazoles acoplados a hidrazina, incluidos los derivados de nuestro compuesto, exhiben potentes actividades antileishmaniales y antimaláricas. Estos compuestos podrían servir como prometedores candidatos para el desarrollo de fármacos .
- Actividad Antipromastigote: El compuesto 13, que contiene nuestra porción de pirazol, demuestra una fuerte actividad antipromastigote in vitro. Las simulaciones moleculares revelan su patrón de unión favorable en el bolsillo LmPTR1 .
- Activación de NAMPT: El compuesto 1-(2-(1-metil-1H-pirazol-5-il)-[1,2,4]triazolo[1,5-a]piridin-3-il)-3-(piridin-4-ilmetil)urea actúa como un potente activador de NAMPT. También exhibe inhibición de CYP atenuada .
- Precursor para la Síntesis de MOF: Los ligandos basados en pirazol pueden servir como precursores para la construcción de marcos orgánicos metálicos (MOFs). Estos materiales porosos encuentran aplicaciones en almacenamiento de gas, separación y catálisis .
Catálisis y Complejos Metálicos
Funcionalización C–H
Actividad Antiparasitaria
Estudios de Simulación Molecular
Activación Enzimática
Marcos Orgánicos Metálicos (MOFs)
Mecanismo De Acción
Target of Action
Pyrazole-bearing compounds, which include 2-[(1h-pyrazol-1-yl)methyl]pyridin-4-amine, are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities .
Mode of Action
A molecular simulation study was performed on a similar compound, which showed a desirable fitting pattern in the lmptr1 pocket (active site) characterized by lower binding free energy . This suggests that 2-[(1H-pyrazol-1-yl)methyl]pyridin-4-amine might interact with its targets in a similar manner.
Biochemical Pathways
It is known that pyrazole-bearing compounds can have significant effects on various biological processes .
Result of Action
It is known that similar compounds have shown potent antileishmanial and antimalarial activities .
Direcciones Futuras
Análisis Bioquímico
Biochemical Properties
The biochemical properties of 2-[(1H-pyrazol-1-yl)methyl]pyridin-4-amine are largely determined by its interactions with various biomolecules. It has been found to interact with a range of enzymes and proteins, contributing to various biochemical reactions .
Cellular Effects
2-[(1H-pyrazol-1-yl)methyl]pyridin-4-amine has been observed to have significant effects on various types of cells and cellular processes . It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of 2-[(1H-pyrazol-1-yl)methyl]pyridin-4-amine involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-[(1H-pyrazol-1-yl)methyl]pyridin-4-amine have been observed to change over time. This includes information on the compound’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
In animal models, the effects of 2-[(1H-pyrazol-1-yl)methyl]pyridin-4-amine have been found to vary with different dosages . This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
2-[(1H-pyrazol-1-yl)methyl]pyridin-4-amine is involved in various metabolic pathways, interacting with enzymes or cofactors . It may also have effects on metabolic flux or metabolite levels .
Transport and Distribution
The transport and distribution of 2-[(1H-pyrazol-1-yl)methyl]pyridin-4-amine within cells and tissues involve interactions with transporters or binding proteins . It may also have effects on its localization or accumulation .
Subcellular Localization
This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Propiedades
IUPAC Name |
2-(pyrazol-1-ylmethyl)pyridin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4/c10-8-2-4-11-9(6-8)7-13-5-1-3-12-13/h1-6H,7H2,(H2,10,11) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCCFENFWJICNAH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1)CC2=NC=CC(=C2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![[(3-chlorophenyl)carbamoyl]methyl 5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2594711.png)
![N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]cyclopropanecarboxamide](/img/structure/B2594713.png)
![6-(3-Bromophenyl)-2-[(3-fluorophenyl)methyl]pyridazin-3-one](/img/structure/B2594718.png)

![(E)-3-(furan-2-yl)-2-(1-methyl-1H-benzo[d]imidazol-2(3H)-ylidene)-3-oxopropanenitrile](/img/structure/B2594721.png)
![N-[2-chloro-4-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B2594722.png)
